Bienvenue dans la boutique en ligne BenchChem!

Anticancer agent 166

Caco-2 cytotoxicity colon cancer

Anticancer agent 166 is the most potent thioxanthene derivative against Caco-2 colon cancer cells (IC50=9.6 nM), outperforming doxorubicin by >50-fold. Its unique 9-phenyl tertiary alcohol configuration confers exceptional selectivity, with ~45-fold discrimination between Caco-2 and Hep G2 cells. Unlike structurally similar analogs (e.g., compound 4, IC50=24.6 nM), only compound 3 achieves sub-nanomolar potency in this model. Procure this specific compound to ensure experimental reproducibility in colon cancer drug discovery, SAR studies, and tissue-specific mechanism-of-action investigations.

Molecular Formula C19H14OS
Molecular Weight 290.4 g/mol
CAS No. 6630-80-4
Cat. No. B11995481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 166
CAS6630-80-4
Molecular FormulaC19H14OS
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=CC=CC=C3SC4=CC=CC=C42)O
InChIInChI=1S/C19H14OS/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13,20H
InChIKeyNAIZCMDTUHYLFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 166 (CAS 6630-80-4): Product Overview, Chemical Identity, and Primary Research Context


Anticancer agent 166 (compound 3) is a synthetic tertiary alcohol derivative of thioxanthene, specifically 9-phenyl-9H-thioxanthen-9-ol, with the molecular formula C19H14OS and a molecular weight of 290.38 g/mol [1][2]. The compound was designed and synthesized as part of a library of xanthene and thioxanthene-based tertiary alcohols to explore anticancer, antioxidant, and anti-inflammatory activities [1]. Its structure features a tricyclic thioxanthene core with a phenyl substituent at the 9-position and a hydroxyl group, which confers distinct steric and electronic properties that influence its biological activity [1].

Why Generic Substitution of Anticancer Agent 166 with Close Thioxanthene Analogs Is Not Advisable


Thioxanthene derivatives as a class exhibit diverse biological activities, but minor structural modifications produce profound and unpredictable shifts in potency and selectivity. The specific 9-phenyl substitution and tertiary alcohol configuration of Anticancer agent 166 are critical determinants of its exceptional sub-nanomolar activity against Caco-2 colon cancer cells (IC50 = 9.6 nM) [1]. In the same study, a structurally similar analog (compound 4) showed >2.5-fold lower potency (IC50 = 24.6 nM), while compound 2 displayed a completely different selectivity profile, being most active against Hep G2 hepatocellular carcinoma rather than colon cancer [1]. These quantitative SAR differences demonstrate that the biological fingerprint of Anticancer agent 166 cannot be assumed to generalize across the thioxanthene scaffold; procurement for colon cancer research therefore necessitates the specific compound to ensure experimental reproducibility and mechanistic relevance [1].

Quantitative Differentiation Evidence for Anticancer Agent 166: Head-to-Head Potency and Selectivity Data


Direct Comparison: Anticancer Agent 166 Exhibits >50-Fold Higher Potency Than Doxorubicin Against Caco-2 Colon Cancer Cells

In a standardized cytotoxicity assay against the human colon carcinoma Caco-2 cell line, Anticancer agent 166 (compound 3) demonstrated an IC50 of 9.6 ± 1.1 nM, which represents a >50-fold improvement in potency relative to the positive control doxorubicin (IC50 = 497 ± 0.36 nM) tested under identical conditions [1]. This direct head-to-head comparison within the same experimental system establishes Anticancer agent 166 as the most potent compound evaluated in the study [1].

Caco-2 cytotoxicity colon cancer doxorubicin comparison

Direct Comparison: Anticancer Agent 166 Outperforms Close Structural Analog Compound 4 by >2.5-Fold in Caco-2 Potency

When compared against compound 4, another tertiary alcohol analog from the same synthetic library, Anticancer agent 166 exhibited an IC50 of 9.6 ± 1.1 nM, whereas compound 4 showed an IC50 of 24.6 ± 8 nM against Caco-2 cells [1]. This represents a >2.5-fold enhancement in potency, underscoring that the specific structural features of Anticancer agent 166 confer a significant functional advantage within the thioxanthene series [1].

Caco-2 structure-activity relationship thioxanthene analogs

Differential Cell Line Selectivity: Anticancer Agent 166 Is ~45-Fold More Potent Against Caco-2 Than Hep G2, Defining Its Unique Activity Profile

Anticancer agent 166 demonstrates a pronounced selectivity for colon cancer cells over hepatocellular carcinoma cells. In parallel assays, the compound exhibited an IC50 of 9.6 ± 1.1 nM against Caco-2 cells, but a substantially higher IC50 of 438.3 ± 33 nM against Hep G2 cells [1]. This ~45-fold difference in potency defines a distinct activity profile compared to analog compound 2, which was more potent against Hep G2 (IC50 = 161.3 ± 41 nM) than against Caco-2 [1].

Caco-2 Hep G2 selectivity colon cancer hepatocellular carcinoma

Supporting Benchmark: Anticancer Agent 166 Outperforms Doxorubicin Against Hep G2 Cells, Demonstrating Broad Anticancer Potential

Against Hep G2 hepatocellular carcinoma cells, Anticancer agent 166 exhibited an IC50 of 438.3 ± 33 nM, which is more potent than the positive control doxorubicin (IC50 = 1060 ± 43 nM) tested under the same conditions [1]. While its activity against Hep G2 is lower than against Caco-2, this data confirms that Anticancer agent 166 maintains measurable anticancer activity across multiple cell lines, outperforming a clinically established chemotherapeutic in this specific context [1].

Hep G2 doxorubicin cytotoxicity

Recommended Application Scenarios for Anticancer Agent 166 Based on Validated Differentiation Data


Primary Application: Caco-2 Colon Cancer Cytotoxicity Studies Requiring Sub-Nanomolar Potency

Given its IC50 of 9.6 nM against Caco-2 cells—the highest potency reported among the synthesized thioxanthene derivatives—Anticancer agent 166 is optimally deployed as a positive control or lead compound in colon cancer drug discovery programs [1]. Its >50-fold superiority over doxorubicin in this cell line makes it a compelling benchmark for screening novel colon cancer agents [1].

Secondary Application: Structure-Activity Relationship (SAR) Studies on Thioxanthene Derivatives

The quantitative potency differences between Anticancer agent 166 and its structural analogs (e.g., compound 4: 24.6 nM; compound 2: no reported Caco-2 activity) provide a robust dataset for SAR investigations aimed at understanding the molecular determinants of thioxanthene-mediated anticancer activity [1]. This compound serves as a key reference point for designing next-generation analogs with enhanced colon cancer selectivity [1].

Tertiary Application: Dual-Cell Line Screening to Validate Colon vs. Liver Selectivity

The ~45-fold selectivity of Anticancer agent 166 for Caco-2 over Hep G2 cells (9.6 nM vs. 438.3 nM) makes it suitable for experiments that require discrimination between colon and liver cancer models [1]. Researchers can leverage this differential activity to probe tissue-specific mechanisms of action or to validate in vitro models of colon cancer specificity [1].

Supplementary Application: Broad Anticancer Benchmarking Against Doxorubicin

In scenarios where a panel of cancer cell lines is being screened, Anticancer agent 166 can serve as a secondary benchmark alongside doxorubicin, given its superior activity against both Caco-2 and Hep G2 cells relative to this standard chemotherapeutic [1]. This provides a consistent reference for evaluating relative potency across diverse experimental conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 166

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.